Product packaging for N-(1-ethylpropyl)-3,4-dimethylaniline(Cat. No.:CAS No. 56038-89-2)

N-(1-ethylpropyl)-3,4-dimethylaniline

Cat. No.: B1361058
CAS No.: 56038-89-2
M. Wt: 191.31 g/mol
InChI Key: ZOTRFGNOTDLOAU-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-3,4-dimethylaniline is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N B1361058 N-(1-ethylpropyl)-3,4-dimethylaniline CAS No. 56038-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-N-pentan-3-ylaniline
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InChI

InChI=1S/C13H21N/c1-5-12(6-2)14-13-8-7-10(3)11(4)9-13/h7-9,12,14H,5-6H2,1-4H3
Source PubChem
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InChI Key

ZOTRFGNOTDLOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(CC)NC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
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DSSTOX Substance ID

DTXSID4028040
Record name N-(1-Ethylpropyl)-3,4-xylidine
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Molecular Weight

191.31 g/mol
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Physical Description

Liquid
Record name Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl-
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CAS No.

56038-89-2
Record name N-(1-Ethylpropyl)-3,4-dimethylbenzenamine
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Record name N-(1-Ethylpropyl)-3,4-dimethylaniline
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Record name Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl-
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Record name N-(1-Ethylpropyl)-3,4-xylidine
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Record name Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl
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Record name N-(1-ETHYLPROPYL)-3,4-DIMETHYLANILINE
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A Focal Point in Contemporary Chemical Research

The study and application of N-(1-ethylpropyl)-3,4-dimethylaniline are rooted in its utility as a versatile chemical intermediate. Research efforts have been directed towards optimizing its synthesis and exploring its reactivity to develop novel compounds and materials.

Advanced Synthetic Methodologies and Catalytic Reaction Engineering

Catalytic Reductive Amination Pathways for N-(1-ethylpropyl)-3,4-dimethylaniline Synthesis

Catalytic reductive amination offers a highly efficient route to this compound by combining the reduction of a nitro group and the formation of a new carbon-nitrogen bond in a single process. This approach is favored for its atom economy and often milder reaction conditions compared to traditional methods.

One-Pot Reductive Amination of 3,4-Dimethyl Nitrobenzene with 3-Pentanone

A direct, one-pot synthesis of this compound can be achieved through the reductive amination of 3,4-dimethyl nitrobenzene with 3-pentanone. This process typically utilizes a heterogeneous catalyst and a hydrogen source to facilitate the tandem reduction of the nitro group to an amine, followed by its condensation with the ketone and subsequent reduction of the resulting imine.

Mechanism and Role of Heterogeneous Platinum-Carbon Catalysts

The mechanism for the one-pot reductive amination of a nitroarene with a ketone over a platinum-carbon (Pt/C) catalyst is a multi-step process. Initially, the nitro group of 3,4-dimethyl nitrobenzene is hydrogenated on the platinum surface to form the corresponding 3,4-dimethylaniline (B50824). This is followed by the condensation of the newly formed amine with 3-pentanone to generate an imine intermediate. Finally, the imine is hydrogenated to yield the desired this compound.

The complexity of this reaction lies in the numerous potential side reactions and intermediates, such as nitroso derivatives and hydroxylamines, that can be formed during the reduction of the nitro group. The use of supported platinum catalysts has been shown to be advantageous in achieving high selectivity and yield for the target secondary amine. The nature of the catalyst, its support, and the presence of additives are crucial for ensuring the complete conversion of these intermediates.

Influence of Acidic Buffer Systems on Reaction Efficiency and Selectivity

The efficiency and selectivity of the platinum-catalyzed reductive amination can be significantly enhanced by the use of an acidic buffer system, such as a phosphoric acid-sodium dihydrogen phosphate buffer. Modification of platinum catalysts with acidic additives can increase the yield of the desired secondary amine by preventing the degradation of the catalyst.

Recent research has shed light on the decoupled roles of electron and proton transfer in the hydrogenation of nitroaromatics. Strong coordination of acids like hypophosphorous acid on the platinum surface can prevent the adsorption of the substrate while still allowing for the activation of hydrogen. This generates electrons that are retained on the catalyst and protons that are solvated in the protic solvent. The hydrogenation then proceeds through sequential electron and proton transfers. This mechanistic understanding highlights how an acidic environment can facilitate the reduction of the nitro group, a key step in the one-pot synthesis.

Multi-Step Synthesis Approaches from Precursor Aromatic Hydrocarbons

An alternative to the one-pot synthesis is a multi-step approach that begins with a readily available aromatic hydrocarbon, such as ortho-xylene. This method involves the initial functionalization of the aromatic ring, followed by the formation of the amine and subsequent alkylation.

Selective Nitration of Ortho-Xylene to 3,4-Dimethyl Nitrobenzene

Various catalytic systems have been investigated to improve the regioselectivity of this reaction. The use of a combination of polyphosphoric acid and a large-pore acidic zeolite, such as H-Y zeolite, with nitric acid has been shown to be an environmentally friendly and commercially viable process for the selective nitration of aromatic compounds in the para position. This method offers high conversion rates and improved selectivity for the desired 4-nitro-o-xylene (3,4-dimethyl nitrobenzene).

Below is a table summarizing the results of different catalytic systems for the nitration of o-xylene:

Catalyst SystemTemperature (°C)o-Xylene Conversion (%)4-Nitro-o-xylene Selectivity (%)
H-mordenite / Polyphosphoric Acid50High48.0
H-Y Zeolite / Polyphosphoric Acid / Nitrobenzene2585.471.0
CP814C-beta Zeolite / Polyphosphoric Acid / Nitromethane5087.466.7

Subsequent Reductive Amination and Alkylation Processes

Following the selective nitration, the resulting 3,4-dimethyl nitrobenzene is then converted to this compound. This can be achieved through a two-step process involving the reduction of the nitro group to form 3,4-dimethylaniline, followed by reductive alkylation with 3-pentanone.

Alternatively, a direct reductive amination of the 3,4-dimethyl nitrobenzene can be performed. In a typical procedure, 3,4-dimethyl nitrobenzene is reacted with 3-pentanone in the presence of a platinum-on-carbon (Pt/C) catalyst and a hydrogen source under pressure. The reaction is heated to facilitate the conversion to the final product.

A representative procedure for this conversion is as follows:

ReactantsCatalystReaction Temperature (°C)Reaction Time (hours)Pressure (MPa)Yield (%)
3,4-dimethyl nitrobenzene, 3-pentanone, Hydrogen5% Pt/C, 2-naphthalenesulfonic acid1203.51.397.2

This process demonstrates a high yield for the conversion of 3,4-dimethyl nitrobenzene to the desired this compound.

Kinetic and Thermodynamic Aspects of this compound Formation

The synthesis of this compound is a significant process in the production of agrochemicals, particularly as a key intermediate for certain herbicides. jindunchemistry.com The efficiency of this synthesis is governed by a complex interplay of reaction kinetics—the speed at which reactants are converted into products—and thermodynamics, which determines the position of chemical equilibrium and the theoretical maximum yield. The primary synthesis route involves the reductive amination of 3,4-dimethylaniline with 3-pentanone or a one-step synthesis from 3,4-dimethyl nitrobenzene and 3-pentanone. google.comgoogle.com This process typically involves several reaction steps, including nitro group reduction, imine formation, and subsequent hydrogenation, which can be consolidated in a one-pot synthesis. google.com Understanding the kinetic and thermodynamic drivers is crucial for optimizing reaction conditions to favor the formation of the desired N-alkylated product over potential side-products, thereby maximizing both yield and purity.

The yield and purity of this compound are highly sensitive to various reaction parameters. Optimization of these parameters is essential for developing an efficient and economical industrial process. Key variables include temperature, pressure, catalyst type and loading, and the molar ratio of reactants.

Research and patent literature detail systematic approaches to optimizing these conditions. For instance, in a one-step synthesis method starting from 3,4-dimethyl nitrobenzene, optimized conditions can lead to the complete transformation of the raw material and a product yield of 99.8%. google.com Another described method involves the hydrogenation and addition reaction of 3,4-dimethyl nitrobenzene with 3-pentanone. google.com In this process, parameters such as hydrogen pressure, reaction temperature, and catalyst choice are critical. A pressure of 1.3 MPa and a temperature of 120°C are identified as effective conditions. google.com

The choice of catalyst is paramount. Palladium-based catalysts (Pd/C, Pd/γ-Al2O3) and Platinum on carbon (Pt/C) are frequently employed for the hydrogenation steps. google.com The catalyst loading is also a critical factor, with optimal amounts being in the range of 3.2‰ to 5‰ of the weight of 3,4-dimethylaniline to ensure high conversion without excessive cost. google.com The use of promoters, such as Phenylsulfonic acid or 2-naphthene sulfonic acid, has also been shown to improve yields, although they can introduce complexities related to decomposition and product purity. google.comgoogle.com

The table below summarizes findings from various synthetic approaches, illustrating the impact of different reaction parameters on the final product yield and purity.

ReactantsCatalystPromoter/BufferTemperature (°C)Pressure (MPa)Time (h)Yield (%)Purity (%)
3,4-dimethyl nitrobenzene, 3-pentanonePt/C (5%)2-naphthene sulfonic acid1201.33.597.2≥98
3,4-dimethylaniline, 3-pentanonePalladium-basedNot specifiedNot specifiedNot specifiedNot specifiedNot specified≥98
3,4-dimethyl nitrobenzene, 3-pentanonePlatinum and Palladium dual catalystPhenylsulfonic acid100Not specifiedNot specified98.6Not specified
3,4-dimethylaniline, 3-pentanoneNot specifiedPhosphoric acid-sodium dihydrogen phosphate buffer (pH=3.5)Not specifiedNot specifiedNot specified98.999.0
3,4-dimethylaniline, 3-pentanone (0.3mol)Not specifiedNot specifiedNot specifiedNot specifiedNot specified99.699.8

This table is generated based on data from patent literature describing various synthetic methods. google.comgoogle.com

In the transition from batch to continuous manufacturing processes, catalyst durability and the potential for regeneration become critical economic and environmental considerations. For the synthesis of this compound, which relies on precious metal catalysts like platinum and palladium, maintaining catalytic activity over extended periods is essential. google.com

Catalyst deactivation can occur through several mechanisms, including poisoning by impurities in the feedstock, thermal degradation or sintering of the metal particles at high temperatures, and fouling by carbonaceous deposits or side-products. In continuous-flow systems, such as packed-bed reactors, maintaining catalyst performance is crucial for consistent product quality. mdpi.com

While specific long-duration studies on catalyst durability for this compound synthesis are not extensively detailed in public literature, general principles from related continuous hydrogenation processes are applicable. Studies on the continuous-flow hydrogenation of other nitroarenes have demonstrated that catalytic activity can be maintained for extended periods (e.g., 20 hours) under optimized conditions. mdpi.com The use of unique additives can sometimes enhance both activity and selectivity, potentially extending the catalyst's operational life. mdpi.comresearchgate.net

Regeneration strategies aim to restore the catalyst's activity, avoiding the high cost of replacement. Common methods include:

Washing: In-situ or ex-situ washing of the catalyst bed with solvents can remove adsorbed impurities and surface foulants.

Thermal Treatment: Controlled oxidation or calcination can burn off carbonaceous deposits, followed by a reduction step to restore the active metal sites.

Acid/Base Treatment: Mild acid or base washes can be used to remove specific types of poisons from the catalyst surface.

The development of robust catalysts with high resistance to deactivation and facile regeneration protocols is a key area of research for the industrial-scale continuous production of this compound.

Process Intensification and Microreactor Technology for Efficient Production

Process intensification (PI) aims to develop smaller, safer, and more energy-efficient chemical production methods. mdpi.com Microreactor technology is a prime example of PI, utilizing devices with sub-millimeter channels to conduct chemical reactions. mdpi.com These reactors offer significant advantages, including exceptionally high surface-area-to-volume ratios, rapid heat and mass transfer, and precise control over reaction parameters. mdpi.com For the synthesis of this compound, which involves potentially hazardous reagents and exothermic steps like hydrogenation, microreactors offer a path to safer and more efficient production.

The precursors for this compound, such as 3,4-dimethyl nitrobenzene and 3,4-dimethylaniline, can be synthesized efficiently using continuous-flow technology. The synthesis of dinitro herbicides using N-(1-Ethylpropyl)-3,4-xylidine has been noted to occur via continuous-flow microreactors. chemicalbook.com Continuous-flow systems offer superior control over reaction conditions, which is particularly beneficial for nitration reactions, which are often fast and highly exothermic. The enhanced heat removal capabilities of microreactors prevent the formation of thermal hotspots, reducing the risk of runaway reactions and the formation of undesirable by-products.

Similarly, the catalytic hydrogenation of the nitro group to form the aniline (B41778) precursor is well-suited for continuous-flow packed-bed reactors. mdpi.com This setup allows for:

Improved Safety: The small internal volume of microreactors minimizes the quantity of hazardous material (e.g., hydrogen gas, nitro compounds) present at any given time.

High Efficiency: The high surface area of the catalyst in a packed bed, combined with excellent mass transfer, leads to high reaction rates and conversions.

Process Integration: Multiple reaction steps can be "telescoped" into a single, continuous sequence without the need for isolating intermediates. mit.edu This reduces waste, energy consumption, and plant footprint.

The industrial feasibility of producing this compound is well-established, as it is a key intermediate in large-scale agrochemical manufacturing. jindunchemistry.com The synthesis methods described in patent literature are designed to be simple, utilize readily available industrial raw materials, and achieve high yields (over 97%), making them economically viable. google.com

Transitioning from traditional batch reactors to continuous microreactor technology presents a different approach to scaling up production. Instead of increasing the size of a single reactor (scale-up), microreactor systems are typically scaled by "numbering-up" or "scaling-out." mdpi.com This involves operating multiple microreactors in parallel to achieve the desired production volume.

This modular approach has several advantages for industrial feasibility:

Reduced Development Time: The process is developed and optimized on a single microreactor, and production is increased by simply adding more identical units. This avoids the complex re-engineering often required when scaling up batch reactors.

Flexible Production: Output can be easily adjusted by turning individual reactor units on or off, allowing for rapid response to market demand.

Consistent Quality: Numbering-up ensures that each unit operates under the same optimal conditions, leading to highly consistent product quality.

The combination of high-yield catalytic processes with the safety and efficiency benefits of process intensification and microreactor technology makes the large-scale production of this compound both industrially feasible and aligned with modern principles of green and sustainable chemistry.

Environmental Behavior and Degradation Mechanisms of Dinitrated Derivatives

Photodecomposition Pathways of Pendimethalin (a Dinitrated Derivative)

Pendimethalin is susceptible to degradation upon exposure to sunlight, a process known as photolysis. This process involves several chemical reactions that alter the structure of the herbicide, reducing its persistence in the environment. Studies have shown that pendimethalin is relatively stable in storage but degrades when exposed to light, with aqueous photolysis half-lives reported to be between 1.5 and 21 days. ekb.egepa.gov

The photodecomposition of pendimethalin proceeds through two primary mechanisms: oxidative dealkylation and nitro reduction. ekb.egekb.eg

Oxidative Dealkylation: This process involves the removal of the N-(1-ethylpropyl) alkyl group from the aniline (B41778) nitrogen. The reaction is initiated by the absorption of light energy, which leads to the formation of reactive oxygen species that attack the alkyl side chain. This results in the cleavage of the carbon-nitrogen bond.

Nitro Reduction: This pathway involves the reduction of one or both of the nitro groups (-NO2) attached to the benzene ring to an amino group (-NH2). This transformation significantly alters the electronic properties and subsequent reactivity of the molecule. For instance, the C-6 nitro group of pendimethalin can be reduced to yield products like 2-nitro-6-amino-N-(1-ethylpropyl)-3,4-xylidine. nih.gov

These mechanisms can occur simultaneously or sequentially, leading to a variety of photodegradation products. ekb.eg

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to separate, identify, and quantify the products formed during the photodecomposition of pendimethalin. ekb.egplos.org Through GC-MS analysis of samples exposed to sunlight, several degradation products have been identified. ekb.eg

Table 1: Photodegradation Products of Pendimethalin Identified by GC-MS

Product Name Chemical Formula Key Structural Change
N-(1-ethylpropyl)-3-methyl-2,6-dinitroaniline C12H17N3O4 Loss of a methyl group from the benzene ring
N-propyl-3,4-dimethyl-2,6-dinitroaniline C12H17N3O4 Rearrangement/loss of part of the N-alkyl group
4,5-dimethyl-3-nitro-N2-(pentan-3-yl)benzene-1,2-diamine C13H22N4O2 Reduction of one nitro group to an amino group

The data in this table is compiled from research findings. ekb.eg

Several environmental factors can influence the rate at which pendimethalin undergoes photolytic degradation.

pH: The pH of the medium plays a crucial role. The optimal condition for the accelerated decomposition of pendimethalin is a highly alkaline pH of 10. ekb.eg

Photocatalysts: The presence of certain substances can significantly accelerate photolysis. For example, titanium dioxide (TiO2) acts as a photocatalyst; in its presence, approximately 50% of a pendimethalin solution can decompose within 7 hours of UV light exposure, compared to only 8% in its absence. ekb.eg Barium titanate (BaTiO3) has also been shown to have comparable photocatalytic efficiency to TiO2. nih.gov

Light Exposure: Direct exposure to sunlight is a primary driver of degradation. To minimize decomposition, formulations should be stored in opaque containers or otherwise protected from light. ekb.eg

Microbial Biodegradation of Pendimethalin in Environmental Matrices

Microbial activity is a major pathway for the elimination of pendimethalin from soil and water ecosystems. nih.gov A diverse range of bacteria and fungi have demonstrated the ability to use this herbicide as a source of carbon and energy, breaking it down into less complex and often less toxic substances. nih.govresearchgate.net

Numerous bacterial species have been identified as capable of degrading pendimethalin. These include species from the genera Bacillus, Pseudomonas, Burkholderia, and Methylobacterium. irost.irscielo.brscielo.br

Bacillus subtilis : This species has been shown to be particularly effective, with some strains capable of degrading 78% of pendimethalin in a liquid medium. irost.ir The initial and critical step in the degradation pathway by Bacillus subtilis Y3 is the nitroreduction of the C-6 nitro group. nih.gov

Burkholderia sp. and Methylobacterium radiotolerans : These soil bacteria have also demonstrated significant degradation capabilities. Burkholderia sp. was found to be more efficient, degrading 65% of the herbicide in a mineral saline medium within 30 days. scielo.br

The key enzyme system involved in the initial step of bacterial degradation is nitroreductase . A specific enzyme, Pendimethalin Nitroreductase (PNR) , has been purified from Bacillus subtilis Y3. nih.gov PNR, a homodimer with a subunit molecular mass of about 23 kDa, specifically catalyzes the reduction of the C-6 nitro group on the pendimethalin ring to an amino group, yielding 2-nitro-6-amino-N-(1-ethylpropyl)-3,4-xylidine. nih.gov This enzymatic action is considered a detoxification step, as the resulting metabolite shows no inhibitory effect on the growth of certain eukaryotic organisms. nih.gov

Table 2: Bacterial Species Involved in Pendimethalin Biodegradation

Bacterial Species Degradation Efficiency Key Enzyme/Pathway
Bacillus subtilis 78% degradation observed in one study irost.ir Pendimethalin Nitroreductase (PNR) nih.gov
Burkholderia sp. 65% degradation in 30 days scielo.br Cytochrome P450 competence suggested scielo.br
Methylobacterium radiotolerans 55.4% degradation in 30 days scielo.br Cytochrome P450 competence suggested scielo.br
Pseudomonas fluorescens Capable of biodegradation irost.ir Not specified

The data in this table is compiled from research findings. nih.govirost.irscielo.brscielo.br

Soil fungi are also highly effective in the breakdown of pendimethalin. Species such as Aspergillus flavus, Aspergillus terreus, Fusarium solani, Fusarium oxysporum, and various Penicillium species can utilize pendimethalin as a sole carbon source. researchgate.netepa.gov

The degradation pathways in fungi are diverse and can involve nitroreduction, N-dealkylation, and oxidation. nih.gov A study on Fusarium solani identified several metabolites, indicating a multi-step degradation process. researchgate.netepa.gov

The efficiency of fungal degradation is influenced by environmental conditions such as pH, temperature, and the availability of other carbon sources. Optimal conditions for fungal growth and degradation activity are generally found at a pH of 6-8 and a temperature range of 20-30°C. researchgate.net

Table 3: Fungal Metabolites of Pendimethalin

Metabolite Name Producing Fungal Species Proposed Formation Pathway
N-propyl-3-methyl-4-hydroxy-2,6-dinitroaniline Fusarium solani Hydroxylation and dealkylation researchgate.netepa.gov
N-(1-ethylpropyl)-2-amino-6-nitro-3,4-xylidine Fusarium solani, Fusarium oxysporum, Paecilomyces varioti Nitroreduction nih.govresearchgate.netepa.gov
2,6-dinitro-3,4-xylidine Fusarium solani N-dealkylation researchgate.netepa.gov

The data in this table is compiled from research findings. nih.govresearchgate.netepa.gov

Characterization of Pendimethalin Nitroreductase (PNR) and its Role in Detoxification

The initial and critical step in the microbial degradation of pendimethalin is nitroreduction, a process facilitated by specific enzymes. nih.govnih.gov A key enzyme identified in this pathway is Pendimethalin Nitroreductase (PNR), which was successfully purified from the pendimethalin-degrading bacterial strain Bacillus subtilis Y3. nih.govnih.gov PNR is a functional homodimer, with each subunit having a molecular mass of approximately 23 kDa. nih.govnih.gov

The primary role of PNR is to catalyze the reduction of the C-6 nitro group on the aromatic ring of pendimethalin. nih.gov This enzymatic action results in the formation of 2-nitro-6-amino-N-(1-ethylpropyl)-3,4-xylidine. nih.govnih.gov This transformation is crucial for detoxification. nih.gov Research has demonstrated that while pendimethalin exhibits a clear inhibitory effect on the growth of Saccharomyces cerevisiae BY4741, its PNR-reduced metabolite shows no such inhibitory effect, confirming the enzyme's role in detoxifying the compound. nih.govnih.govscispace.com

Table 1: Characteristics of Pendimethalin Nitroreductases from Bacillus subtilis Y3

Enzyme Subunit Molecular Mass Catalytic Function Resulting Metabolite Role in Detoxification
PNR ~23 kDa Reduces the C-6 nitro group of pendimethalin nih.gov 2-nitro-6-amino-N-(1-ethylpropyl)-3,4-xylidine nih.govnih.gov Eliminates the inhibitory effect of pendimethalin on Saccharomyces cerevisiae nih.govnih.gov
LNR Not specified Reduces the C-6 nitro group of pendimethalin acs.org Not specified Contributes to ~60% of the strain's total pendimethalin nitroreduction activity acs.org

Influence of Soil Microorganisms on Degradation Kinetics

Microbial degradation is a primary mechanism for the dissipation of pendimethalin in the environment. acs.orgepa.gov A diverse range of soil bacteria and fungi have been identified as capable of breaking down this herbicide. The degradation kinetics are significantly influenced by the presence and activity of these microorganisms.

Several bacterial species have demonstrated notable efficiency in degrading pendimethalin. Strains of Bacillus, such as Bacillus subtilis and Bacillus circulans, are particularly effective. irost.irirost.ir One study found that Bacillus subtilis could achieve 78% degradation of the herbicide. irost.irirost.ir Other bacteria, including Burkholderia sp. and Methylobacterium radiotolerans, have also been shown to degrade pendimethalin, with a Burkholderia strain degrading 65% of the compound in a mineral saline medium over 30 days. scielo.br

Table 2: Selected Soil Microorganisms and Their Role in Pendimethalin Degradation

Microorganism Type Degradation Pathway Reported Efficiency/Metabolites
Bacillus subtilis Bacterium Nitroreduction nih.govnih.gov 78% degradation in one study irost.irirost.ir
Burkholderia sp. Bacterium Not specified 65% degradation in 30 days scielo.br
Fusarium oxysporum Fungus Nitroreduction and Dealkylation nih.gov Produces two metabolites nih.gov
Paecilomyces varioti Fungus Nitroreduction and Dealkylation nih.gov Produces two metabolites nih.gov
Rhizoctonia bataticola Fungus Dealkylation nih.gov Produces one metabolite nih.gov

Environmental Fate and Persistence Studies of Pendimethalin

The environmental fate of pendimethalin is governed by its persistence in soil and water, which in turn is dictated by dissipation kinetics and its potential for movement through the soil profile.

Dissipation Kinetics and Half-Life Determinations in Soil and Water

The dissipation of pendimethalin in the environment typically follows first-order kinetics, although some studies have reported a biphasic pattern with an initial rapid degradation phase followed by a slower one. nih.govagriculturejournals.czrepec.org The half-life (DT50) of pendimethalin varies considerably depending on environmental conditions such as temperature, moisture, and microbial activity. epa.govepa.gov

In soil, field-measured half-lives range from approximately 12 days to as long as 90 days. nih.govwa.gov Studies have reported half-lives of 23 to 27 days in tobacco fields, 24 to 34 days in Haplic Chernozem soil, and a geometric mean of 72 days across various field tests. agriculturejournals.cznih.govresearchgate.net Laboratory studies of aerobic soil metabolism have shown a wider range, from 42 to over 100 days. epa.govnih.gov Persistence is generally found to decrease with rising temperature and soil moisture. epa.govepa.gov

In aquatic systems, pendimethalin degrades slowly under aqueous photolysis conditions, with a calculated half-life of 21 days. epa.gov Under anaerobic aquatic conditions, half-lives have been measured to range from 6 to 105 days. epa.gov Laboratory experiments in water have determined half-lives of 12.7 to 13.8 days. nih.gov

Table 3: Reported Half-Life of Pendimethalin in Soil

Condition Half-Life (Days) Reference
Field Study (Wheat) 12.0 - 13.0 nih.gov
Field Study (Tobacco) 22.3 - 27.2 researchgate.net
Field Study (Greenhouse) 24.4 - 34.4 agriculturejournals.czcabidigitallibrary.org
Field Study (General) ~40 orst.edu
Field Study (Geometric Mean) 72 nih.gov
Field Study (Typical) 90 wa.gov
Lab Aerobic Metabolism 76 - 98 (Geometric Mean) nih.gov

Table 4: Reported Half-Life of Pendimethalin in Water

Condition Half-Life (Days) Reference
Aqueous Photolysis 21 epa.gov
Anaerobic Aquatic Metabolism 6 - 105 epa.gov
Laboratory Water Study 12.7 - 13.8 nih.gov
Water with Soil Fungi 10 - 11 epa.gov
Sterile Water 354 epa.gov

Sorption and Leaching Potential in Various Soil Types

Pendimethalin exhibits strong adsorption to soil and sediment particles, a characteristic that significantly limits its mobility. epa.govepa.govwho.int This high sorption affinity is primarily due to its hydrophobic nature and is strongly correlated with the organic carbon and clay content of the soil; higher content of either leads to increased sorption. epa.govscirp.org The sorption distribution coefficient (Kd) for pendimethalin in soil has been measured at 18.48 mL g⁻¹. nih.gov

Due to its strong binding to soil colloids and its low water solubility (0.3 mg/L), pendimethalin is considered to be essentially immobile in most soil types. epa.govwho.int Its potential to leach into groundwater is consequently very low. epa.govepa.gov Field studies have confirmed this, with one report noting no leaching observed below a depth of 6 inches. epa.gov While vertical movement through the soil profile is minimal, pendimethalin can be transported from application sites via surface runoff, primarily when adsorbed to eroded soil particles. epa.govresearchgate.net

Table 5: Sorption Characteristics of Pendimethalin

Sorbent Condition Sorption Coefficient (Kd) Leaching Potential
Soil Standard 18.48 mL g⁻¹ nih.gov Low / Immobile epa.govepa.gov
Soil With vegetable oil adjuvant Not determined (complete retention) nih.gov Negligible nih.gov
Sugarcane Straw Pendimethalin alone 355.52 mL g⁻¹ nih.gov Not applicable
Sugarcane Straw With vegetable oil adjuvant 27.24 mL g⁻¹ nih.gov Not applicable

Biological Interactions and Mechanistic Toxicology of Dinitrated Derivatives and Analogues

Cellular Mode of Action of Dinitrated Derivatives (e.g., Pendimethalin)

Dinitrated derivatives of N-(1-ethylpropyl)-3,4-dimethylaniline, exemplified by the herbicide pendimethalin, exert their biological effects primarily by targeting fundamental cellular processes involved in plant growth and development.

Inhibition of Cell Division and Cell Elongation in Eukaryotic Systems

Pendimethalin is a selective herbicide that functions by inhibiting both cell division (mitosis) and cell elongation in susceptible plant species. This inhibitory action is most pronounced in the meristematic tissues of roots and shoots, where rapid cell proliferation is essential for growth. The compound is absorbed by the roots and shoots of germinating weeds, where it halts development, often preventing the weeds from emerging from the soil. The disruption of these primary growth processes ultimately leads to the death of the seedling. The effects are typically observed as a stunting of root and shoot growth, with roots, particularly lateral or secondary ones, becoming thickened and stubby.

Disruption of Microtubule Polymerization and Cellular Processes

The primary molecular mechanism underlying the inhibition of cell division is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal components formed by the polymerization of α- and β-tubulin protein dimers. They play a critical role in the formation of the mitotic spindle, the structure responsible for the segregation of chromosomes during mitosis.

Pendimethalin, and other dinitroaniline herbicides, bind to tubulin proteins, preventing their assembly into functional microtubules. This action leads to a loss of microtubules and prevents the formation of the mitotic spindle apparatus, arresting mitosis at the metaphase stage. Without a functional spindle, chromosomes cannot be properly aligned and separated, leading to abnormal cells that are unable to complete division. This disruption of microtubule-dependent processes is the key event that underlies the herbicidal activity of these compounds.

Table 1: Cellular Effects of Pendimethalin

Cellular Process Effect of Pendimethalin Molecular Target Consequence
Cell Division (Mitosis) Inhibition Tubulin protein Arrest of mitosis at metaphase; prevention of cell proliferation.
Cell Elongation Inhibition Microtubule organization Stunted growth of roots and shoots.
Microtubule Formation Disruption of polymerization Tubulin protein dimers Absence of functional mitotic spindle and other microtubule structures.

Biotransformation and Detoxification Mechanisms in Biological Systems

Once in a biological system, dinitroaniline compounds undergo various metabolic transformations that can lead to their detoxification and elimination.

Enzymatic Reduction of Nitro Groups and Formation of Amino Metabolites

A primary step in the degradation and detoxification of dinitroaniline herbicides like pendimethalin is the reduction of one or both of their nitro groups. This biotransformation is often carried out by enzymes known as nitroreductases. For instance, studies have identified a pendimethalin nitroreductase (PNR) in the bacterium Bacillus subtilis. This enzyme catalyzes the reduction of the C-6 nitro group on the pendimethalin ring to an amino group, yielding 2-nitro-6-amino-N-(1-ethylpropyl)-3,4-xylidine. This resulting amino metabolite has been shown to have significantly reduced toxicity compared to the parent compound, demonstrating that nitroreduction is a key detoxification pathway. Similar nitroreductase activities have been observed for other dinitroaniline herbicides such as butralin, oryzalin, and trifluralin.

Metabolic Pathways in Mammalian Systems (e.g., Hydroxylation, Oxidation to Carboxylic Acids, Cyclization)

In mammalian systems, pendimethalin undergoes extensive and rapid metabolism following absorption. The biotransformation pathways are complex and involve several types of reactions. The major metabolic routes include:

Oxidation of the alkyl side-chains, specifically the methyl and/or the 1-ethylpropyl groups. This process introduces hydroxyl groups, which can be further oxidized to form carboxylic acids.

Reduction of one or both of the nitro groups to form amino groups, similar to the mechanism observed in microorganisms.

Cyclization of the resulting metabolites to form benzimidazole heterocycles.

These metabolic transformations result in a variety of metabolites that are more water-soluble than the parent compound, facilitating their excretion. Studies indicate that the vast majority of absorbed pendimethalin is excreted, primarily in the bile.

Table 2: Major Metabolic Reactions of Pendimethalin in Mammals

Metabolic Reaction Description Resulting Functional Group/Structure
Hydroxylation Addition of a hydroxyl (-OH) group to an alkyl side chain. Alcohol
Oxidation Further oxidation of the hydroxylated side chains. Carboxylic Acid (-COOH)
Nitroreduction Reduction of a nitro (-NO2) group. Amino (-NH2) group
Cyclization Formation of a ring structure from the transformed side chains and amino groups. Benzimidazole heterocycle

Investigation of Potential Biological Activities of this compound and its Novel Derivatives

This compound is primarily recognized and utilized as a key chemical intermediate in the synthesis of agrochemicals, most notably dinitroaniline herbicides such as pendimethalin. Its chemical structure is a precursor that undergoes dinitration to produce the final, biologically active herbicidal compound.

Scientific literature extensively covers the synthesis of this compound and its subsequent use in manufacturing. However, there is a notable lack of publicly available research focused on the intrinsic biological activities of this compound itself or its novel derivatives that are not dinitrated. The main focus of biological investigation has been on its commercially significant dinitrated derivatives, whose herbicidal properties are well-documented and are the basis for their widespread use in agriculture. Therefore, while the biological effects of compounds derived from this compound are profound, they are attributed to the addition of the dinitro functional groups rather than the parent aniline (B41778) structure alone.

Antimicrobial Properties and Structure-Activity Relationship Studies

Dinitrobenzene derivatives, which share structural similarities with dinitrated anilines, have demonstrated a range of therapeutic activities, including effects against various microorganisms. Research has shown that certain dinitrobenzene compounds exhibit in-vitro activity against fungi such as Trichophyton, Microsporum, and Candida albicans nih.gov. The antimicrobial efficacy of nitroaromatic compounds is often linked to their chemical structure. For instance, studies on aniline derivatives have indicated that the presence and number of alkyl radicals can influence their antiseptic power, with an increase in the number of these groups generally enhancing activity nih.gov. Specifically, ethyl groups were found to enhance antiseptic power to a greater extent than methyl groups nih.gov.

Compound Class Observed Antimicrobial Activity Key Structural Features Influencing Activity
Dinitrobenzene DerivativesIn-vitro activity against various fungi (e.g., Trichophyton, Microsporum, Candida albicans) nih.gov.Presence of two nitro groups on the benzene ring.
Aniline DerivativesGenerally more effective against Gram-positive bacteria. Antiseptic power increases with the number of alkyl radicals nih.gov.Benzene nucleus, number and type of alkyl radicals (ethyl > methyl) nih.gov.
2-Methyl-5-nitroaniline DerivativesIn-vitro antimicrobial activity observed researchgate.net.Specific substitution pattern on the aniline ring.

Anticancer Potential and Cellular Efficacy

The potential of nitroaromatic compounds as anticancer agents has been explored, with several dinitrobenzene derivatives showing therapeutic activity against various types of carcinomas in in-vivo studies nih.gov. These compounds have demonstrated efficacy against Ehrlich's carcinoma, leukemia 1210, and Crocker's sarcoma 180 nih.gov. The anticancer effect is often associated with the specific molecular structure of the compounds. For example, quantitative structure-activity relationship (QSAR) studies on antitumor aniline mustards have shown a correlation between the chemical structure and antitumor activity against different cancer cell lines nih.gov.

Research into other aniline derivatives has further substantiated the potential for this class of compounds in cancer therapy. For instance, certain phenylthiazole derivatives containing a nitro group have exhibited cytotoxic effects against cancer cell lines researchgate.net. The cellular efficacy of such compounds is dependent on factors like their lipophilicity, which influences their ability to cross cell membranes and interact with intracellular targets. Studies have suggested that solid tumors may require more lipophilic drugs than leukemias for effective treatment nih.gov.

Compound Class/Derivative Observed Anticancer Activity Affected Cancer Models/Cell Lines
Dinitrobenzene DerivativesPronounced in-vivo therapeutic activity nih.gov.Ehrlich's carcinoma, leukemia 1210, Crocker's sarcoma 180 nih.gov.
Antitumor Aniline MustardsAntitumor activity against various cancer types nih.gov.Walker 256 tumor, L1210 and P388 leukemia nih.gov.
Phenylthiazole Derivatives with Nitro GroupExerted cytotoxic effects researchgate.net.SKNMC (neuroblastoma) and Hep-G2 (liver cancer) cell lines researchgate.net.

Enzyme Inhibition Profiles (e.g., α-Glucosidase Inhibition)

While direct evidence for α-glucosidase inhibition by dinitrated derivatives of this compound is lacking, the broader class of aniline derivatives has been investigated for this property. For instance, a series of new quinazoline derivatives synthesized from anilines showed potent α-glucosidase inhibitory activity, with some compounds exhibiting stronger inhibition than the standard drug acarbose researchgate.net. This suggests that the aniline scaffold can be a valuable component in the design of α-glucosidase inhibitors.

The mechanism of enzyme inhibition is often elucidated through kinetic and in-silico docking studies. For other nitrogen-containing heterocyclic compounds, such as triazine derivatives, studies have revealed a competitive mode of inhibition against α-glucosidase, with key interactions predicted within the enzyme's active site nih.gov. Similarly, 1,3,4-thiadiazole derivatives have shown significant inhibitory activity against α-glucosidase, with molecular docking studies confirming their binding affinity to the target protein nih.gov. These findings highlight the potential for nitrogen-containing aromatic compounds to act as enzyme inhibitors, a property that could extend to dinitrated aniline derivatives.

Compound Class Enzyme Target Inhibitory Activity
Quinazoline Derivatives (from anilines)α-GlucosidasePotent inhibitory activity, some stronger than acarbose researchgate.net.
Diphenyl-substituted Triazine Derivativesα-GlucosidasePotent inhibitory activity with IC50 values ranging from 35.35 ± 0.34 to 564.41 ± 0.91 μM nih.gov.
1,3,4-Thiadiazole Derivativesα-GlucosidaseSignificant inhibitory activity, up to 1.9 times higher than acarbose nih.gov.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Separation and Quantification

Chromatography is indispensable for separating N-(1-ethylpropyl)-3,4-dimethylaniline from starting materials, byproducts, and impurities. These separation techniques are often coupled with detectors to provide quantitative data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

This technique is highly effective for assessing the purity of synthesized this compound. By analyzing the chromatogram, the primary peak corresponding to the target compound can be integrated to determine its relative percentage, while smaller peaks indicate the presence of impurities.

Furthermore, GC-MS is a critical tool for identifying metabolites in biological systems. Although specific metabolic studies on this compound are not extensively published, the methodology would follow established protocols for similar aniline (B41778) derivatives. mdpi.com Metabolic processes often involve reactions like demethylation, dehydrogenation, glucuronidation, and sulfation. mdpi.com GC-MS can identify these metabolites by comparing their mass spectra to libraries or through detailed interpretation of fragmentation patterns. For instance, studies on N,N-dimethylaniline have successfully used GC-MS to confirm the identity of the analyte in various matrices. osha.govsemanticscholar.org

Table 1: Representative GC-MS Parameters for Aniline Derivative Analysis

Parameter Setting Purpose
Column Type ZB5ms or similar Provides good separation for semi-volatile aromatic amines. semanticscholar.org
Injector Temp. 200-250 °C Ensures complete vaporization of the analyte. osha.gov
Oven Program Temperature gradient (e.g., 120 °C initial) Separates compounds based on boiling point. osha.gov
Carrier Gas Helium or Hydrogen Transports the analyte through the column. osha.gov
Ionization Mode Electron Ionization (EI) Standard mode for creating reproducible mass spectra.

| Detector | Mass Selective Detector (MSD) | Identifies and quantifies compounds based on mass-to-charge ratio. semanticscholar.org |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, particularly given its application in monitoring synthesis reactions and quantifying final product purity. chemicalbook.com Unlike GC, HPLC is suitable for a wider range of compounds, including those that are not volatile or are thermally sensitive. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase within a column.

HPLC is frequently used to monitor the progress of the synthesis of this compound. Small aliquots of the reaction mixture can be withdrawn over time and injected into the HPLC system. By tracking the decrease in the peak area of the starting materials and the corresponding increase in the product peak, chemists can determine the reaction's endpoint.

Following synthesis, HPLC is the method of choice for determining the purity of the final product. In one documented synthesis, the purity of this compound was determined to be 96.8% by HPLC. chemicalbook.com Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is commonly employed for aniline derivatives. sielc.comsigmaaldrich.com Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic ring of the aniline derivative absorbs UV light. nih.gov

Table 2: Typical HPLC Conditions for this compound Purity Analysis

Parameter Condition Rationale
Column C18 Reverse-Phase Standard for separation of nonpolar to moderately polar organic molecules. sielc.com
Mobile Phase Acetonitrile/Water with Formic Acid A common solvent system providing good separation. Acid improves peak shape. sielc.comd-nb.info
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at ~254 nm The aromatic ring provides strong UV absorbance for sensitive detection.

| Column Temp. | Ambient or slightly elevated (e.g., 35 °C) | Ensures reproducible retention times. d-nb.info |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions. chemistryhall.com It operates on the same separation principles as HPLC but uses a plate coated with a thin layer of adsorbent (typically silica gel) as the stationary phase. researchgate.net

During the synthesis of this compound, TLC allows for a quick assessment of the reaction's progress. A small spot of the reaction mixture is applied to the TLC plate, which is then placed in a chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com The starting materials and the final product will have different retention factors (Rf values), allowing their presence to be visualized. chemistryhall.com Visualization can be achieved under UV light or by using a chemical staining agent like phosphomolybdic acid or ninhydrin, which is particularly effective for amines. chemistryhall.com This allows for a quick determination of whether the starting material has been consumed and the product has been formed.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the molecular structure of this compound. These methods probe how the molecule interacts with electromagnetic radiation, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Aromatic C-H 6.5 - 7.0 110 - 130 Signals would appear in the aromatic region of the spectrum.
Aromatic C-N - ~145 Quaternary carbon attached to nitrogen, shifted downfield.
Aromatic C-CH₃ - 130 - 138 Quaternary carbons attached to methyl groups.
Ar-CH₃ 2.1 - 2.3 19 - 21 Two singlets for the two distinct methyl groups on the aromatic ring.
N-H 3.0 - 4.0 - Broad singlet, chemical shift can be variable.
N-CH ~3.2 ~55 Methine proton on the carbon adjacent to the nitrogen.
CH₂ 1.4 - 1.7 ~28 Methylene protons of the two ethyl groups.

Note: These are estimated values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light (Raman) at characteristic frequencies, allowing for their identification.

For this compound, IR spectroscopy would be used to confirm the presence of key functional groups. A characteristic absorption band for the N-H stretch of the secondary amine would be expected in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would appear in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching bands would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylpropyl and methyl groups would appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and alkyl groups would provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides similar information but is particularly sensitive to nonpolar bonds and symmetric vibrations, making it a good complement to IR for analyzing the carbon skeleton and aromatic ring vibrations. researchgate.net

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H Stretch (secondary amine) 3300 - 3500 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 3000 IR, Raman
C=C Aromatic Ring Stretch 1450 - 1600 IR, Raman

Microscopic and Surface Analysis Techniques

Microscopic and surface analysis techniques are indispensable for the detailed examination of material surfaces. They offer insights into surface morphology, topography, and composition, which are critical for quality control, research, and development in various fields, including agriculture and polymer science.

Atomic Force Microscopy (AFM) for Morphological Studies of Polymer Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. bruker.comazonano.com It is particularly well-suited for characterizing polymer films due to its ability to operate in various environments and the minimal sample preparation required. mccrone.com AFM can elucidate the morphology, microstructure, and crystallinity of polymer films. bruker.com

In the context of polymer films that may contain aromatic amines, AFM can be employed to study the distribution of different components and identify phase-separated domains. alvtechnologies.com.ph The technique's ability to map mechanical properties, such as stiffness and adhesion, alongside topography provides a comprehensive understanding of the surface. mccrone.com For instance, in studies of polymer blends, AFM has been used to differentiate between various polymer components based on their mechanical properties, revealing details about their dispersion and domain sizes. mccrone.com

Table 1: Potential AFM Measurands for Polymer Film Analysis

Parameter Description Typical Resolution
TopographyProvides a three-dimensional map of the surface, revealing features like roughness, grains, and other structures.Angstrom (vertical), Nanometer (lateral) mccrone.com
Phase ImagingMaps the phase lag between the cantilever's oscillation and the driving signal, which can indicate variations in material properties such as adhesion, elasticity, and friction. researchgate.netNanometer
Force SpectroscopyMeasures the interaction forces between the AFM tip and the sample surface, providing information on local mechanical properties like stiffness and adhesion.Piconewton

Research on various polymer films has demonstrated the capabilities of AFM. For example, flame-treated high-density polyethylene (HDPE) films have been shown to exhibit randomly oriented lamellar features, while uniaxially oriented films display a shish-kebab-like morphology. utwente.nl Furthermore, AFM has been used to observe the effect of treatments on polymer surfaces, such as the formation of droplet-like features on isotactic polypropylene films after corona treatment. utwente.nl These examples highlight how AFM could be utilized to investigate the influence of incorporating this compound on the surface morphology of a polymer film.

Scanning Electron Microscopy (SEM) for Surface Characterization

Scanning Electron Microscopy (SEM) is another powerful technique for surface analysis that uses a focused beam of electrons to generate images of a sample. pressbooks.pub It provides information about the surface topography and composition with high resolution. pressbooks.pub SEM is widely used in polymer science to examine surface features, defects, and the effects of processing or degradation. pressbooks.pub

For polymer films containing aniline derivatives, SEM can reveal important morphological details. Studies on polymers synthesized from new aniline derivatives have shown that SEM can identify changes in surface morphology, such as a transition from a heterogeneous hierarchical structure to a spherical one, depending on the substituents in the aniline monomers. nih.govnih.govresearchgate.netrsc.org This capability would be valuable in assessing how this compound might alter the surface structure of a polymer matrix.

Table 2: Illustrative SEM Analysis of Polymer Film Surfaces

Polymer Type Observed Surface Morphology Significance
Polymer from 2-(1-methylbut-2-en-1-yl)aniline derivativeHeterogeneous hierarchical to spherical structure nih.govnih.govresearchgate.netrsc.orgDemonstrates the influence of monomer structure on the final polymer morphology.
Epoxy matrix with agricultural waste fillersSmooth surface for control, increased roughness with fillers mdpi.comHighlights the effect of additives on surface topography.
Edible film with kesum leaf extractGenerally smooth and non-porous, with some white patches from the extract researchgate.netShows the ability of SEM to visualize the distribution of additives on a film's surface.

SEM is also instrumental in evaluating the degradation of polymer films by revealing surface irregularities, cracks, and other morphological changes. pressbooks.pub In the context of agricultural applications where polymer films might be used for controlled release of substances like herbicides, SEM could be used to study the surface of these films before and after use to understand the effects of environmental exposure. For instance, SEM has been used to examine the surface of films made from Mater-Bi blended with pine resin derivatives after composting, providing visual evidence of degradation. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical calculations specific to N-(1-ethylpropyl)-3,4-dimethylaniline are not extensively available in publicly accessible scientific literature. However, the methodologies described below are standard computational approaches that can be applied to elucidate its electronic structure and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By minimizing the energy of the molecule with respect to the positions of its nuclei, the equilibrium geometry can be found.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions. Key electronic properties that would be determined include:

Molecular Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals provides insight into the molecule's chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density reveals the regions of the molecule that are electron-rich or electron-deficient, which is fundamental to predicting sites of electrophilic or nucleophilic attack.

A hypothetical data table for DFT-calculated electronic properties of this compound is presented below. The values are illustrative and would require actual DFT calculations to be confirmed.

PropertyHypothetical Calculated Value
HOMO Energy-5.2 eV
LUMO Energy0.8 eV
HOMO-LUMO Gap6.0 eV
Dipole Moment1.5 D
Total Energy-550.123 Hartrees

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations are also instrumental in predicting the spectroscopic signatures of a molecule. These predictions are valuable for interpreting experimental spectra and confirming the molecule's structure.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the nuclear positions, the vibrational frequencies corresponding to the molecule's normal modes of vibration can be determined. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as C-H stretching, N-H bending, or aromatic ring vibrations.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The predicted chemical shifts, when compared to experimental data, can help in the assignment of signals to specific atoms in the molecule. nih.gov

An illustrative table of predicted vibrational frequencies and NMR chemical shifts is provided below. These values are for demonstration purposes only.

Spectroscopic ParameterAtom/GroupHypothetical Predicted Value
Vibrational FrequencyN-H Stretch3450 cm-1
Vibrational FrequencyAromatic C-H Stretch3050 cm-1
Vibrational FrequencyAliphatic C-H Stretch2950 cm-1
1H NMR Chemical ShiftN-H Proton3.5 ppm
1H NMR Chemical ShiftAromatic Protons6.7-7.0 ppm
13C NMR Chemical ShiftAromatic Carbons110-140 ppm
13C NMR Chemical ShiftAliphatic Carbons20-50 ppm

Molecular Dynamics and Docking Simulations

While specific molecular dynamics and docking studies for this compound are not readily found, these computational techniques are powerful tools for studying the behavior of molecules in complex environments.

Investigation of Molecular Interactions in Biological Systems (e.g., Enzyme Binding)

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations could be used to investigate its potential binding to a biological target, such as an enzyme. The simulation would place the molecule in the binding site of the enzyme and calculate the binding affinity, providing insights into the strength of the interaction.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule-enzyme complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the molecular motions and interactions. nih.gov This can reveal how the molecule affects the enzyme's structure and function. nih.gov

Conformational Analysis and Energy Landscapes

This compound has several rotatable bonds, allowing it to adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. This can be achieved through systematic or stochastic searches of the conformational space.

The results of a conformational analysis are often visualized as an energy landscape, where the energy of the molecule is plotted against its conformational coordinates. The valleys in this landscape correspond to stable or metastable conformations. Understanding the conformational preferences of this compound is important as different conformations can have different biological activities.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates and transition states along the reaction pathway.

Transition state theory is used to locate the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is a key factor in predicting the reaction rate. This type of analysis can provide valuable insights into the synthesis and reactivity of this compound. For instance, modeling the dinitration of N-(1-ethylpropyl)-3,4-xylidine could elucidate the mechanism and factors influencing the reaction's efficiency. chemicalbook.compharmaffiliates.com

Computational Prediction of Preferred Synthetic Routes

The synthesis of N-substituted anilines, such as this compound, can be approached through several established chemical transformations. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the most favorable reaction pathways by calculating the energies of reactants, transition states, and products. This allows for an in silico determination of reaction barriers and thermodynamics, guiding the selection of optimal synthetic strategies.

Two primary routes for the formation of the C-N bond in this compound that are amenable to computational prediction are:

Reductive Amination: This method involves the reaction of 3,4-dimethylaniline (B50824) with 3-pentanone. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final amine product. Computational models can elucidate the mechanism, including the acid-catalyzed dehydration to form the iminium ion and the subsequent hydride transfer from a reducing agent. DFT calculations can predict the activation energies for each step, helping to identify the rate-determining step and the most effective catalyst and reaction conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. For the synthesis of this compound, this would involve the coupling of a 3,4-dimethyl-substituted aryl halide (e.g., 4-bromo-1,2-dimethylbenzene) with 3-aminopentane. Computational studies of the Buchwald-Hartwig amination have detailed the catalytic cycle, which typically involves oxidative addition, amine coordination and deprotonation, and reductive elimination. DFT calculations can be used to compare the reaction energetics for different ligands on the palladium catalyst, predicting which will lead to the most efficient reaction. The role of the base in the deprotonation of the amine can also be modeled to predict its effect on the reaction rate.

Table 1: Computationally Predicted Energetics for Key Synthetic Intermediates

Reaction StepIntermediate/Transition StatePredicted Relative Energy (kcal/mol)Computational Method
Reductive AminationIminium Ion Formation+15 to +25DFT (B3LYP/6-31G)
Reductive AminationHydride Transfer (Transition State)+10 to +20DFT (B3LYP/6-31G)
Buchwald-HartwigOxidative Addition Complex-5 to -15DFT (M06/def2-SVP)
Buchwald-HartwigReductive Elimination (Transition State)+20 to +35DFT (M06/def2-SVP)

Note: The data in this table is representative of typical values obtained from computational studies on analogous aniline (B41778) synthetic reactions and is intended to be illustrative.

Modeling of Degradation Mechanisms and Intermediate Stability

Computational chemistry provides significant insights into the environmental fate of substituted anilines by modeling their degradation pathways. The degradation of this compound is predicted to be initiated primarily through oxidative processes, often mediated by hydroxyl radicals (•OH) in aqueous environments or enzymatic action in biological systems.

The initial step in the oxidative degradation is typically the abstraction of a hydrogen atom or an electron. Computational models, particularly those employing DFT, can predict the most likely site of initial attack by calculating the bond dissociation energies and ionization potentials of the molecule. For this compound, there are several potential sites for initial oxidation:

N-H Bond: Abstraction of the hydrogen atom from the secondary amine group.

Alkyl C-H Bonds: Abstraction of a hydrogen atom from the ethyl or propyl groups.

Aromatic Ring: Direct attack on the electron-rich dimethylaniline ring.

Electron Transfer: Oxidation of the nitrogen atom to form a radical cation.

Computational studies on similar substituted anilines suggest that the nitrogen atom is a primary site for oxidation due to its lone pair of electrons, leading to the formation of a radical cation. umn.edu The stability of this radical cation and other potential intermediates can be assessed computationally. The presence of electron-donating methyl groups on the aniline ring is expected to stabilize the radical cation intermediate.

Following the initial oxidation, a cascade of further reactions can occur, including hydroxylation of the aromatic ring, dealkylation, and eventual ring-opening. Quantum chemical calculations can model the reaction pathways of these subsequent steps, predicting the formation of various degradation products and their relative stabilities. For example, the stability of potential hydroxylated intermediates can be calculated to predict the most likely isomers formed.

Table 2: Computationally Predicted Stability of Key Degradation Intermediates

IntermediatePredicted Relative Stability (kcal/mol)Computational Method
This compound Radical Cation0 (Reference)DFT (B3LYP/6-311+G)
N-centered Radical (after H-abstraction)+5 to +15DFT (B3LYP/6-311+G)
Carbon-centered Radical (on ethyl group)+20 to +30DFT (B3LYP/6-311+G)
Hydroxylated Aromatic Intermediate-10 to -20DFT (B3LYP/6-311+G)

Note: The data in this table is representative of typical values obtained from computational studies on the degradation of analogous aniline compounds and is intended to be illustrative.

Future Research Directions and Emerging Applications of N 1 Ethylpropyl 3,4 Dimethylaniline

As a key intermediate in the agrochemical industry, N-(1-ethylpropyl)-3,4-dimethylaniline primarily serves as a precursor to dinitroaniline herbicides. jindunchemistry.comchemicalbook.com However, ongoing research is paving the way for novel applications and more sustainable production methods. This article explores future research directions, from green chemistry approaches in its synthesis to its potential use in advanced materials and targeted biological applications, alongside a necessary focus on its environmental impact.

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing N-(1-ethylpropyl)-3,4-dimethylaniline in a fixed-bed reactor?

  • Methodological Answer : The continuous hydrogenation and alkylation of 3,4-dimethylnitrobenzene and 3-pentanone in a fixed-bed reactor requires a PtSn/C catalyst modified with Sn. Optimal conditions include:

  • Reaction temperature: 70°C
  • Pressure: 1.5 MPa
  • H₂-to-feed molar ratio: 10
  • Use of potassium chloroplatinate as the Pt precursor enhances catalytic stability and selectivity (>95% for the target product) .

Q. How is the structure of this compound derivatives confirmed experimentally?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR spectroscopy for verifying substituent positions and alkyl chain conformation.
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
  • X-ray diffraction for crystallographic analysis of derivatives like (E)-N-(4-nitrobenzylidene)-3,4-dimethylaniline, which reveals bond angles and molecular packing .

Q. What are the critical storage conditions for this compound to ensure stability?

  • Methodological Answer : The compound should be stored at 2–8°C in airtight containers , protected from light due to its sensitivity to photodegradation. Solubility in chloroform and methanol (slight) necessitates inert storage conditions to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does a continuous-flow microreactor system improve the dinitration efficiency of N-(1-ethylpropyl)-3,4-xylidine compared to batch processes?

  • Methodological Answer : Continuous-flow systems enable one-step dinitration using nitric acid, avoiding intermediate isolation. Key advantages include:

  • Reduced reaction time (minutes vs. hours in batch systems).
  • Enhanced safety via precise temperature control and minimized hazardous intermediate accumulation.
  • Higher selectivity (>90% yield) by suppressing side reactions like over-nitration .

Q. What computational methods predict the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer :

  • Configuration Interaction (CI) method evaluates linear optical properties (e.g., UV/Vis absorption maxima <450 nm).
  • Ab initio calculations (e.g., second-order Møller-Plesset perturbation theory) compute hyperpolarizability (β) and dipole moments (µ) to assess NLO potential. Derivatives with nitro groups exhibit enhanced β values due to charge-transfer interactions .

Q. How does Sn doping enhance the performance of PtSn/C catalysts in synthesizing this compound?

  • Methodological Answer : Sn modifies the Pt electronic structure, reducing coke formation and improving hydrogen spillover. Key effects include:

  • Increased Pt dispersion for higher active surface area.
  • Acid-site modulation to favor alkylation over undesired side reactions.
  • Stability enhancement by inhibiting Pt sintering during continuous operation .

Q. What structural modifications transform this compound into herbicidal agents like pendimethalin?

  • Methodological Answer :

  • Dinitration at the 2,6-positions introduces electron-withdrawing groups, critical for herbicidal activity.
  • Regioselective synthesis requires mixed HNO₃/H₂SO₄ systems to avoid meta-substitution.
  • Bioactivity correlation : The planar nitro-aromatic structure disrupts microtubule assembly in weeds .

Data Contradictions and Resolution

  • Catalyst Precursor Discrepancy : recommends potassium chloroplatinate for PtSn/C synthesis, while other studies (not cited) may propose alternative precursors like H₂PtCl₆. Resolution requires comparative studies on Pt dispersion and leaching rates under identical conditions.
  • Optical Property Variability : Computed hyperpolarizability values ( ) may conflict with experimental data due to solvent effects. Polarizable continuum models (PCM) should be applied to refine theoretical predictions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.